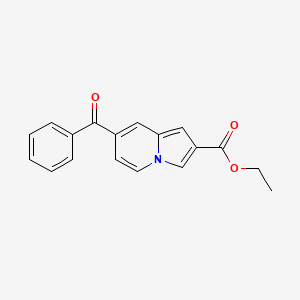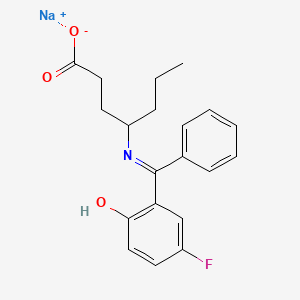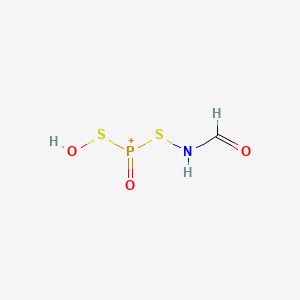![molecular formula C10H12O3 B14518049 1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate CAS No. 62499-88-1](/img/structure/B14518049.png)
1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-4-oxobicyclo[310]hex-2-en-2-yl acetate is a chemical compound with a unique bicyclic structure
Preparation Methods
The synthesis of 1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure. This reaction can be followed by various derivatization steps to introduce the acetate group and other functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: It may serve as a lead compound for developing new pharmaceuticals. Its derivatives could exhibit various biological activities, such as antimicrobial or anticancer properties.
Industry: The compound can be used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate can be compared with other similar compounds, such as:
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring.
(1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene: Another bicyclic compound with different substituents, leading to distinct chemical properties and reactivity.
Properties
CAS No. |
62499-88-1 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1,5-dimethyl-4-oxo-2-bicyclo[3.1.0]hex-2-enyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-6(11)13-8-4-7(12)9(2)5-10(8,9)3/h4H,5H2,1-3H3 |
InChI Key |
XUXWRSPAMZQCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)C2(C1(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


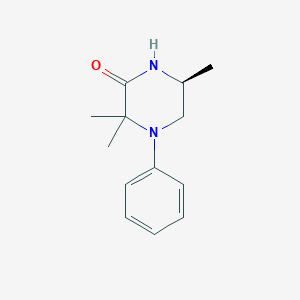
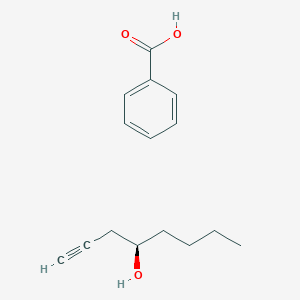
![6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine](/img/structure/B14517984.png)
![4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B14517990.png)
![1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol](/img/structure/B14517995.png)
![2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-](/img/structure/B14517999.png)
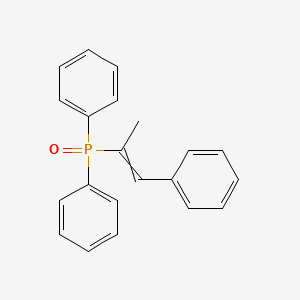
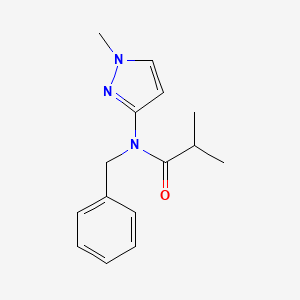
![4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile](/img/structure/B14518022.png)
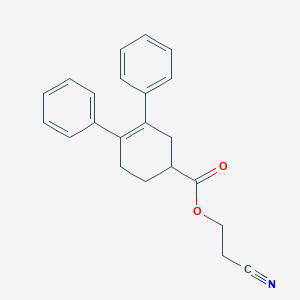
![2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene](/img/structure/B14518041.png)
